molecular formula C13H20N2O3S B3954248 N-[4-(aminosulfonyl)benzyl]-2-methylpentanamide

N-[4-(aminosulfonyl)benzyl]-2-methylpentanamide

Cat. No. B3954248
M. Wt: 284.38 g/mol
InChI Key: SRDIUQZKAHGSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)benzyl]-2-methylpentanamide, commonly known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first identified as an endocannabinoid reuptake inhibitor and has since been found to have a range of biochemical and physiological effects.

Scientific Research Applications

AM404 has been studied for its potential therapeutic applications in a range of areas, including pain management, neuroprotection, and inflammation. It has been found to have analgesic effects in animal models of pain, and it has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. In addition, AM404 has been found to have anti-inflammatory effects in models of inflammation.

Mechanism of Action

AM404 is an endocannabinoid reuptake inhibitor, which means that it prevents the reuptake of the endocannabinoid anandamide by the cells that produce it. This leads to an increase in the concentration of anandamide in the brain, which in turn activates the endocannabinoid system. The endocannabinoid system is involved in a range of physiological processes, including pain sensation, inflammation, and neuroprotection.
Biochemical and Physiological Effects
AM404 has a range of biochemical and physiological effects. It has been found to have analgesic effects in animal models of pain, and it has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. In addition, AM404 has been found to have anti-inflammatory effects in models of inflammation. It has also been found to have effects on the cardiovascular system, including vasodilation and a decrease in blood pressure.

Advantages and Limitations for Lab Experiments

AM404 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also relatively stable, which makes it easy to handle and store. However, there are also some limitations to its use in lab experiments. One limitation is that it has a relatively short half-life, which means that its effects are relatively short-lived. In addition, its effects can be variable depending on the dose and the route of administration.

Future Directions

There are several future directions for research on AM404. One area of research is the development of new synthetic compounds that are more potent and selective than AM404. Another area of research is the investigation of the potential therapeutic applications of AM404 in a range of conditions, including pain, inflammation, and neurodegenerative diseases. Finally, there is also a need for further research into the mechanism of action of AM404 and the endocannabinoid system more broadly.

properties

IUPAC Name

2-methyl-N-[(4-sulfamoylphenyl)methyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-3-4-10(2)13(16)15-9-11-5-7-12(8-6-11)19(14,17)18/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDIUQZKAHGSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NCC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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